
4-Methyl-8-methyleneadamantan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-8-methyleneadamantan-2-yl acetate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly known as MEMA and is synthesized by the reaction of 1-adamantanol with acetic anhydride. MEMA has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and catalysis.
Mécanisme D'action
The mechanism of action of MEMA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. MEMA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to disrupt the formation of microtubules, which are essential for cell division.
Biochemical and Physiological Effects:
MEMA has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
MEMA exhibits several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. It also exhibits high stability and can be stored for long periods without degradation. However, MEMA also exhibits some limitations, such as its potential toxicity and limited solubility in certain solvents.
Orientations Futures
There are several future directions for the study of MEMA. In the field of pharmaceuticals, further studies are needed to fully understand the mechanism of action of MEMA and its potential use as a drug delivery agent. In materials science, further studies are needed to explore the potential use of MEMA as a building block for the synthesis of new materials with advanced properties. In catalysis, further studies are needed to optimize the use of MEMA as a catalyst in various chemical reactions. Overall, the study of MEMA holds significant promise for the development of new materials and drugs with advanced properties and applications.
Méthodes De Synthèse
The synthesis of MEMA involves the reaction of 1-adamantanol with acetic anhydride in the presence of a catalyst. The reaction proceeds through an esterification process, resulting in the formation of MEMA. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Applications De Recherche Scientifique
MEMA has been studied extensively for its potential applications in various fields of scientific research. In the field of pharmaceuticals, MEMA has been shown to exhibit antitumor and antiviral activities. It has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier.
In materials science, MEMA has been studied for its potential use as a building block for the synthesis of novel materials. It has been shown to exhibit unique structural and electronic properties, making it a promising candidate for the development of new materials with advanced properties.
In catalysis, MEMA has been studied for its potential use as a catalyst in various chemical reactions. It has been shown to exhibit high catalytic activity and selectivity in various reactions, including oxidation and hydrogenation.
Propriétés
Numéro CAS |
122760-85-4 |
|---|---|
Nom du produit |
4-Methyl-8-methyleneadamantan-2-yl acetate |
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
(4-methyl-8-methylidene-2-adamantyl) acetate |
InChI |
InChI=1S/C14H20O2/c1-7-10-4-11-6-12(7)14(16-9(3)15)13(5-10)8(11)2/h8,10-14H,1,4-6H2,2-3H3 |
Clé InChI |
HYZYPKCUAUVUJO-UHFFFAOYSA-N |
SMILES |
CC1C2CC3CC1C(C(C2)C3=C)OC(=O)C |
SMILES canonique |
CC1C2CC3CC1C(C(C2)C3=C)OC(=O)C |
Autres numéros CAS |
122760-85-4 |
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
4-methyl-8-methylenetricyclo[3.3.1.13,7]dec-2-yl acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



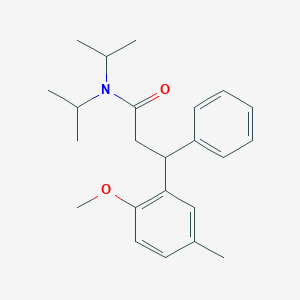


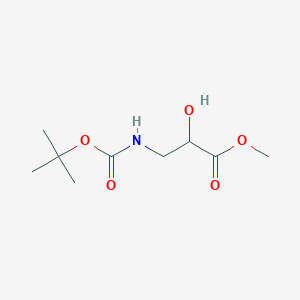
![4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B40103.png)
![N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B40104.png)
![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester](/img/structure/B40107.png)
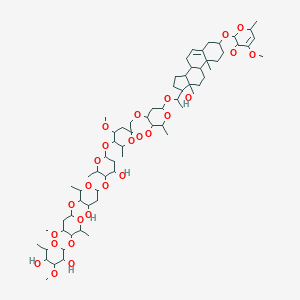


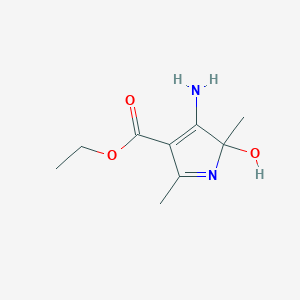
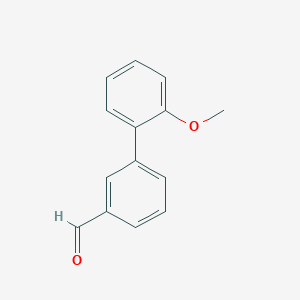
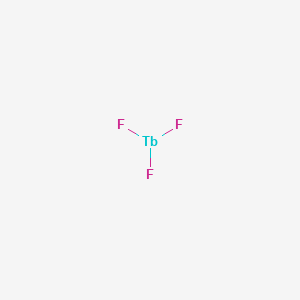
![Furo[3,2-b]pyridine-2-carbonitrile](/img/structure/B40120.png)